molecular formula C14H11N3O3 B14813195 3-{[(E)-(2-nitrophenyl)methylidene]amino}benzamide

3-{[(E)-(2-nitrophenyl)methylidene]amino}benzamide

Cat. No.: B14813195
M. Wt: 269.25 g/mol
InChI Key: DRXJIRVQPDOWFW-UHFFFAOYSA-N
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Description

3-[(2-nitrobenzylidene)amino]benzamide is an organic compound with the molecular formula C14H11N3O3 It is characterized by the presence of a benzamide group linked to a nitrobenzylidene moiety through an imine bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-nitrobenzylidene)amino]benzamide typically involves the condensation reaction between 2-nitrobenzaldehyde and 3-aminobenzamide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for 3-[(2-nitrobenzylidene)amino]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(2-nitrobenzylidene)amino]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Reduction: 3-[(2-aminobenzylidene)amino]benzamide.

    Oxidation: Various oxidized derivatives, potentially including carboxylic acids.

    Substitution: Substituted derivatives depending on the specific reaction (e.g., nitro, sulfonyl, or halogenated products).

Scientific Research Applications

3-[(2-nitrobenzylidene)amino]benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential antimicrobial and anticancer properties. Its structural features make it a candidate for drug development and screening against various biological targets.

    Material Science: The compound’s unique chemical structure allows it to be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

    Biological Studies: Researchers can use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-[(2-nitrobenzylidene)amino]benzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-aminobenzylidene)amino]benzamide: A reduced form of the compound with an amine group instead of a nitro group.

    N-(3-methylphenyl)-2-(((2-(3-nitrobenzylidene)hydrazino)(oxo)ac)amino)benzamide: A structurally related compound with similar functional groups.

Uniqueness

3-[(2-nitrobenzylidene)amino]benzamide is unique due to the presence of both a nitro group and an imine bond, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and development.

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

3-[(2-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11N3O3/c15-14(18)10-5-3-6-12(8-10)16-9-11-4-1-2-7-13(11)17(19)20/h1-9H,(H2,15,18)

InChI Key

DRXJIRVQPDOWFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC(=C2)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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